![molecular formula C18H27N3O3 B4258621 methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4258621.png)
methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate
Overview
Description
Methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a novel compound that has shown promising results in preclinical studies.
Mechanism of Action
Methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate is a small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate binds to the ATP-binding site of CK2, thereby inhibiting its activity.
Biochemical and Physiological Effects:
methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate has been shown to induce apoptosis in cancer cells through the inhibition of CK2. In addition, it has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate is its potency and selectivity for CK2. It has been shown to have a high degree of selectivity for CK2 over other kinases, which reduces the risk of off-target effects. However, one of the limitations of methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate is its solubility. It has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate. One potential direction is the development of prodrugs that can improve the solubility and bioavailability of the compound. Another direction is the development of combination therapies that can enhance the anti-tumor activity of methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate. Finally, further studies are needed to determine the safety and efficacy of methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate in clinical trials.
Scientific Research Applications
Methyl 4-[({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)amino]-4-oxobutanoate has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
methyl 4-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methylamino]-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-21(15-8-4-3-5-9-15)18-14(7-6-12-19-18)13-20-16(22)10-11-17(23)24-2/h6-7,12,15H,3-5,8-11,13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBSHRKMCZIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.